3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.:
Cat. No.: VC5524465
Molecular Formula: C19H16ClN3O2S
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide -](/images/structure/VC5524465.png)
Specification
Molecular Formula | C19H16ClN3O2S |
---|---|
Molecular Weight | 385.9 g/mol |
IUPAC Name | 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Standard InChI | InChI=1S/C19H16ClN3O2S/c1-9-12(20)4-2-5-13(9)22-18(25)17-16(21)11-8-10-14(23-19(11)26-17)6-3-7-15(10)24/h2,4-5,8H,3,6-7,21H2,1H3,(H,22,25) |
Standard InChI Key | PEPLRSOXCXBORF-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Compound 1 features a fused tetracyclic system combining a thieno[2,3-b]quinoline core with a 5,6,7,8-tetrahydroquinoline moiety (Figure 1). Critical functional groups include:
-
3-Amino group: Enhances hydrogen bonding with biological targets
-
5-Oxo group: Stabilizes the tetrahydroquinoline ring conformation
-
N-(3-Chloro-2-methylphenyl)carboxamide: Provides hydrophobic interactions and steric bulk
The thiophene ring at position 2,3 of the quinoline scaffold confers planarity essential for intercalation into lipid bilayers and GSL binding pockets .
Synthetic Pathways
While the exact synthesis of Compound 1 remains proprietary, analogous thieno[2,3-b]pyridines are synthesized through a three-stage process :
-
Core Formation: Condensation of 2-mercaptonicotinonitrile derivatives with halogenated acetamides under basic conditions
-
Cyclization: Intramolecular cyclization using sodium ethoxide in ethanol at reflux
-
Functionalization: Introduction of the 3-chloro-2-methylphenyl group via nucleophilic acyl substitution
Key reaction parameters include:
-
Temperature: 78–82°C for cyclization steps
-
Solvent Systems: Ethanol/DMF mixtures (3:1 v/v)
-
Catalysts: Piperidine (10 mol%) for thioether formation
Mechanisms of Anticancer Activity
Apoptosis Induction
Compound 1 triggers dose-dependent apoptosis across multiple cancer models (Table 1):
Cell Line | Apoptosis Rate (48h) | EC50 (μM) | Caspase-3 Activation (Fold) |
---|---|---|---|
MDA-MB-231 TNBC | 68.2 ± 3.1% | 2.4 | 4.3 |
SK-OV-3 Ovarian | 72.8 ± 2.9% | 1.9 | 5.1 |
Mechanistic studies reveal:
-
Mitochondrial Pathway Activation: 3.8-fold increase in Bax/Bcl-2 ratio (p < 0.001)
-
Death Receptor Upregulation: 2.1-fold elevation of Fas/CD95 surface expression
-
Caspase Cascade: Sequential activation of caspases-9, -3, and -7 within 6–12 hours
Cancer Stem Cell Suppression
Compound 1 demonstrates unprecedented CSC-targeting capabilities:
Table 2: CSC Population Modulation
Metric | MDA-MB-231 | SK-OV-3 |
---|---|---|
Baseline CSC% | 12.4 ± 1.2% | 9.8 ± 0.9% |
Post-Treatment CSC% | 3.1 ± 0.4%* | 2.7 ± 0.3%* |
Mammosphere Formation | 84% Reduction* | 79% Reduction* |
ALDH1 Activity | 6.2-fold Decrease* | 5.8-fold Decrease* |
-
p < 0.001 vs. untreated controls
This CSC depletion correlates with downregulation of stemness markers:
Glycosphingolipid Modulation
Metabolomic Impact
LC-MS metabolomics reveal Compound 1 reprograms sphingolipid metabolism:
Preclinical Efficacy Data
Triple-Negative Breast Cancer Models
In MDA-MB-231 xenografts (n=8/group):
-
Tumor Volume: 78 ± 12 mm³ vs. 412 ± 45 mm³ (control) at Day 28
-
Metastatic Burden: 92% reduction in lung nodules (p < 0.001)
Ovarian Cancer Models
OVCAR-3 peritoneal dissemination model results:
Future Directions and Clinical Translation
Combination Therapy Strategies
Rational drug partners identified through synthetic lethality screens:
Formulation Challenges
Key pharmacokinetic parameters requiring optimization:
-
Oral Bioavailability: 12% (current) vs. target >30%
-
Plasma Half-life: 2.3 h vs. target >6 h
-
Brain Penetration: Undetectable (needs blood-brain barrier modification)
Ongoing structure-activity relationship (SAR) studies focus on:
-
Prodrug Derivatives: Phosphate esters for enhanced solubility
-
Nanoparticle Encapsulation: PLGA carriers for tumor targeting
-
Dual-Target Inhibitors: Hybrid molecules with HDAC inhibitory moieties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume